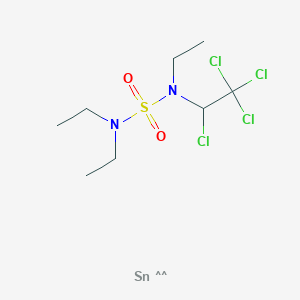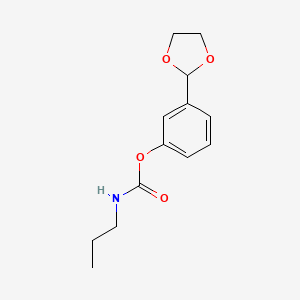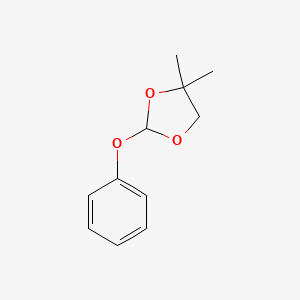![molecular formula C12H13N5O B14585988 N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea CAS No. 61310-08-5](/img/structure/B14585988.png)
N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- is a complex organic compound characterized by its unique structure, which includes a urea derivative, a pyridine ring, and a pyrimidine ring. This compound is of significant interest due to its diverse chemical and biological properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water, which is a catalyst-free and scalable method . This method is environmentally friendly and avoids the use of organic co-solvents. Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia, although this approach is less environmentally friendly due to the use of phosgene .
Industrial Production Methods
Industrial production of N-substituted ureas often focuses on resource-efficient and environmentally friendly processes. The use of palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate allows for the synthesis of unsymmetrical N,N’-di- and N,N,N’-trisubstituted ureas in one pot . This method is tolerant of a wide range of functional groups and is suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly occurring in aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Employed in the production of agrochemicals, pharmaceuticals, and other high-value chemicals.
Mécanisme D'action
The mechanism of action of Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- include other N-substituted ureas and thioureas, such as:
- N-phenyl-N’-[4-pyridyl]urea
- N-(3-fluorophenyl)-N’-[2-thiazolyl]urea
- N-(3-chlorophenyl)-N’-[2-furfuryl]urea
Uniqueness
What sets Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- apart from similar compounds is its specific combination of a pyridine ring and a pyrimidine ring, which imparts unique chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
61310-08-5 |
|---|---|
Formule moléculaire |
C12H13N5O |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
1-ethyl-3-(2-pyridin-4-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C12H13N5O/c1-2-14-12(18)17-10-5-8-15-11(16-10)9-3-6-13-7-4-9/h3-8H,2H2,1H3,(H2,14,15,16,17,18) |
Clé InChI |
ATGVVYDHVDFRIG-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide](/img/structure/B14585917.png)
![1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine](/img/structure/B14585922.png)
![2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol](/img/structure/B14585924.png)


![2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B14585952.png)

![Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]-](/img/structure/B14585960.png)

![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14585966.png)

![1,4-Bis[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585982.png)
![3-{1-[2-Phenyl-2-(propan-2-yl)hydrazinylidene]ethyl}oxolan-2-one](/img/structure/B14585984.png)
